molecular formula C25H23Cl2N3O2 B251546 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B251546
M. Wt: 468.4 g/mol
InChI Key: FBFMEJFGUKFQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as L-745,870 and has been widely studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is primarily through its interaction with the dopamine D4 receptor. It acts as a selective antagonist of this receptor, which inhibits the binding of dopamine and reduces the downstream signaling pathways. This leads to a decrease in the activity of the dopamine D4 receptor, which has been shown to have implications in various physiological and pathological conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are primarily related to its interaction with the dopamine D4 receptor. It has been shown to modulate the release of dopamine in various regions of the brain, which has implications for addiction and other psychiatric disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which suggests its potential use in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high affinity and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. Additionally, it has been shown to have low toxicity and high solubility, which makes it easy to administer in animal models.
One of the limitations of using 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its limited availability and high cost. Additionally, its selectivity for the dopamine D4 receptor may limit its use in studying other receptors or signaling pathways.

Future Directions

There are several future directions for the use of 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in scientific research. One potential direction is the use of this compound in the development of new treatments for addiction and other psychiatric disorders. Additionally, it may be useful in studying the role of the dopamine D4 receptor in other physiological processes, such as learning and memory. Finally, further research is needed to investigate the potential use of this compound in combination with other pharmacological agents for the treatment of mood disorders.

Synthesis Methods

The synthesis of 3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method was first reported in a research paper by H. A. Al-Matarneh et al. in 2015. The authors used a combination of microwave-assisted and conventional heating methods to synthesize the compound. The yield of the final product was reported to be 70%.

Scientific Research Applications

3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in scientific research applications. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. Additionally, it has been used as a pharmacological tool to investigate the role of the dopamine D4 receptor in addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

Molecular Formula

C25H23Cl2N3O2

Molecular Weight

468.4 g/mol

IUPAC Name

3,4-dichloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H23Cl2N3O2/c1-17-2-4-18(5-3-17)25(32)30-14-12-29(13-15-30)21-9-7-20(8-10-21)28-24(31)19-6-11-22(26)23(27)16-19/h2-11,16H,12-15H2,1H3,(H,28,31)

InChI Key

FBFMEJFGUKFQTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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